MK-2206 (CAS 1032350-13-2) is a highly potent, orally active, non-ATP-competitive allosteric inhibitor of the serine/threonine kinase AKT (Protein Kinase B). Unlike traditional catalytic inhibitors, MK-2206 binds to the pleckstrin homology (PH) domain, inducing a conformational change that prevents AKT localization to the plasma membrane and its subsequent activation[1]. It exhibits single-digit nanomolar potency against AKT1 and AKT2, while maintaining a >100-fold selectivity margin against a panel of over 250 off-target kinases . For procurement and assay design, MK-2206 serves as the benchmark allosteric reference compound, offering distinct advantages in solubility, stability in anhydrous DMSO, and the critical ability to block AKT signaling without triggering the paradoxical hyperphosphorylation commonly associated with ATP-competitive alternatives [2].
Substituting MK-2206 with an ATP-competitive AKT inhibitor (such as AZD5363/Capivasertib) or an older alkylphospholipid (like Perifosine) fundamentally alters assay mechanics and data interpretation. Because ATP-competitive inhibitors block the catalytic site but leave the PH domain accessible, they frequently induce a paradoxical hyperphosphorylation of AKT at Thr308 and Ser473, confounding downstream signaling readouts and promoting compensatory survival pathways [1]. Furthermore, the highly conserved nature of the ATP-binding pocket across the kinome means that catalytic inhibitors carry a significantly higher risk of off-target kinase inhibition compared to MK-2206, which targets the less conserved PH domain [2]. Selecting MK-2206 is therefore strictly necessary for workflows requiring clean, allosteric suppression of AKT without triggering compensatory hyperphosphorylation or off-target kinome cross-reactivity [3].
In head-to-head comparative studies in breast cancer cell lines, the ATP-competitive AKT inhibitor AZD5363 induced a paradoxical increase in phosphorylated AKT (pAKT) levels, a known compensatory mechanism that can promote cancer cell survival. In contrast, the allosteric inhibitor MK-2206 not only avoided this hyperphosphorylation but actively decreased pAKT levels. Furthermore, co-treatment with 0.5 µM MK-2206 was shown to successfully attenuate the AZD5363-induced surge in pAKT [1].
| Evidence Dimension | Phosphorylated AKT (pAKT) levels |
| Target Compound Data | MK-2206 (Decreases pAKT; blocks compensatory hyperphosphorylation) |
| Comparator Or Baseline | AZD5363 (Induces paradoxical pAKT increase) |
| Quantified Difference | Divergent phosphorylation response (suppression vs. hyperphosphorylation) |
| Conditions | Hs578T breast cancer cells, 24-48 hour treatment (20 µM AZD5363 vs 0.5 µM MK-2206) |
Essential for researchers who need to cleanly suppress AKT signaling without triggering confounding compensatory phosphorylation pathways.
Because MK-2206 binds to the pleckstrin homology (PH) domain rather than the highly conserved ATP-binding pocket, it exhibits superior kinome selectivity compared to standard ATP-competitive inhibitors. Profiling against a panel of 250 protein kinases demonstrated that MK-2206 possesses greater than 100-fold selectivity for AKT over off-target kinases, exhibiting no significant inhibitory activity against the broader kinome [1].
| Evidence Dimension | Kinase selectivity margin |
| Target Compound Data | MK-2206 (>100-fold selectivity for AKT; 0/250 off-target kinases inhibited) |
| Comparator Or Baseline | ATP-competitive inhibitors (Broad kinome cross-reactivity due to conserved ATP pocket) |
| Quantified Difference | >100-fold reduction in off-target kinase binding |
| Conditions | Cell-free kinase profiling assay panel (250+ kinases) |
Minimizes false positives and off-target toxicity in phenotypic screens, ensuring observed effects are strictly AKT-dependent.
MK-2206 provides highly potent, single-digit nanomolar inhibition of the primary AKT isoforms implicated in metabolic and oncogenic signaling. In cell-free assays using purified human recombinant enzymes, MK-2206 demonstrated IC50 values of 5-8 nM for AKT1 and 12 nM for AKT2. It is approximately 5 to 13-fold less potent against AKT3 (IC50 = 65 nM), providing a valuable differential potency profile for isoform-specific target validation compared to older, less potent pan-kinase inhibitors .
| Evidence Dimension | Biochemical IC50 |
| Target Compound Data | MK-2206 (AKT1: 5-8 nM, AKT2: 12 nM, AKT3: 65 nM) |
| Comparator Or Baseline | Generic pan-kinase inhibitors (Micromolar potency, lack of isoform differentiation) |
| Quantified Difference | Single-digit nanomolar potency with specific AKT1/2 preference |
| Conditions | Cell-free assay using purified human recombinant AKT1, AKT2, and AKT3 |
Allows researchers to use lower compound concentrations, reducing solvent toxicity and enabling precise titration for AKT1/2-dominant pathways.
The practical utility of MK-2206 in high-throughput environments depends heavily on its solvent compatibility. While sparingly soluble in aqueous buffers (<0.2 mg/mL), MK-2206 exhibits excellent solubility in anhydrous DMSO, reaching concentrations in excess of 10 mg/mL (approx. 20 mM) with mild warming. For in vivo or complex in vitro formulations, initial dissolution in DMSO or DMF followed by rapid dilution in aqueous buffers or lipid carriers is required to prevent precipitation .
| Evidence Dimension | Maximum solubility |
| Target Compound Data | MK-2206 in DMSO (>10 mg/mL / >20 mM) |
| Comparator Or Baseline | MK-2206 in aqueous buffer (<0.2 mg/mL) |
| Quantified Difference | >50-fold increase in solubility using organic solvents |
| Conditions | Standard laboratory preparation (DMSO vs. PBS/Water) at room temperature/37°C |
Dictates mandatory procurement of anhydrous DMSO and specific formulation protocols to ensure reproducibility and avoid compound precipitation in automated screening.
Because MK-2206 avoids the paradoxical hyperphosphorylation of Thr308/Ser473 seen with ATP-competitive inhibitors like AZD5363, it is the benchmark reagent for cleanly dissecting AKT-dependent downstream signaling (e.g., FOXO3a, GSK3β, and mTORC1) without triggering compensatory feedback loops [1].
Due to its >100-fold selectivity margin and lack of binding to the highly conserved ATP pocket, MK-2206 is the preferred AKT inhibitor for phenotypic assays where off-target kinome cross-reactivity would otherwise confound cell viability or differentiation readouts [2].
MK-2206 is widely procured for in vitro and in vivo combination studies (e.g., with MEK inhibitors, topoisomerase inhibitors, or standard chemotherapeutics) because its distinct allosteric mechanism synergizes effectively without overlapping competitive binding toxicities.
With single-digit nanomolar potency against AKT1 and AKT2, but lower potency against AKT3, MK-2206 is utilized in dose-titration studies to differentiate the roles of specific AKT isoforms in metabolic regulation and tumor survival .